molecular formula C15H17P B1362659 Diphenylpropylphosphine CAS No. 7650-84-2

Diphenylpropylphosphine

Cat. No.: B1362659
CAS No.: 7650-84-2
M. Wt: 228.27 g/mol
InChI Key: AAXGWYDSLJUQLN-UHFFFAOYSA-N
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Description

Diphenylpropylphosphine is an organophosphorus compound with the molecular formula C15H17P. It is a colorless liquid that is sensitive to air and moisture. This compound is primarily used as a ligand in coordination chemistry and as an intermediate in organic synthesis .

Mechanism of Action

Target of Action

Diphenylpropylphosphine is a compound used in organic synthesis

Biochemical Pathways

Phosphine compounds can potentially inhibit metabolic enzymes, as they mimic the phosphates and carboxylates of biological molecules . .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Elimination (ADME) properties of this compound are not well-documented in the literature. As a phosphine compound, it is likely to have unique pharmacokinetic properties due to its chemical structure. The specific adme properties and their impact on bioavailability require further investigation .

Biochemical Analysis

Biochemical Properties

Diphenylpropylphosphine plays a significant role in biochemical reactions, particularly in the formation of phosphine ligands for catalysis. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can act as a ligand for transition metals, forming complexes that are crucial in catalytic processes. These interactions often involve coordination bonds between the phosphorus atom of this compound and the metal center of the enzyme or protein .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For example, this compound can inhibit the activity of certain phosphatases by forming a stable complex with the enzyme, thereby preventing substrate binding and catalysis. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially in the presence of light and oxygen. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain cellular functions, such as signal transduction and gene expression. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range leads to optimal cellular function, while doses outside this range result in adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, this compound can inhibit the activity of certain dehydrogenases, leading to changes in the levels of metabolic intermediates and overall metabolic flux .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters or passively diffuse through the lipid bilayer. Once inside the cell, this compound can bind to various proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For instance, this compound can be targeted to the mitochondria through mitochondrial targeting sequences, where it can exert its effects on mitochondrial function and metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylpropylphosphine can be synthesized through the reaction of chlorodiphenylphosphine with propylmagnesium bromide (Grignard reagent). The reaction is typically carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the synthesis of this compound involves similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, oxygen.

    Reduction: Lithium aluminum hydride.

    Substitution: Various alkyl halides and other electrophiles.

Major Products Formed:

Scientific Research Applications

Diphenylpropylphosphine is widely used in scientific research due to its versatility:

    Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals that are used in catalysis.

    Biology: It is used in the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of various chemicals and materials.

Comparison with Similar Compounds

    Diphenylphosphine: Similar in structure but lacks the propyl group.

    Triphenylphosphine: Contains three phenyl groups instead of two phenyl and one propyl group.

Uniqueness: Diphenylpropylphosphine is unique due to its specific structure, which imparts distinct electronic and steric properties. This makes it particularly useful in certain catalytic applications where other phosphines may not be as effective .

Properties

IUPAC Name

diphenyl(propyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17P/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAXGWYDSLJUQLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCP(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997873
Record name Diphenyl(propyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7650-84-2
Record name Diphenylpropylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7650-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphine, diphenylpropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007650842
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenyl(propyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30997873
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diphenylpropylphosphine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Diphenylpropylphosphine contribute to the formation of nanocrystals, and what role does its reactivity play?

A1: this compound (DPP), when combined with chalcogenides like sulfur or selenium, forms precursors that play a crucial role in controlling the composition and morphology of semiconductor nanocrystals, such as CdS and CdSe. [] The reactivity of the phosphine-chalcogenide precursor, influenced by the phosphine's structure, directly impacts the characteristics of the resulting nanocrystals. For instance, a higher reactivity generally leads to a higher selenium content in CdS(1-x)Se(x) quantum dots and influences the alloying behavior (core/shell vs. alloys). [] Additionally, in the synthesis of CdS and CdSe nanorods, the aspect ratio (length-to-diameter) is inversely proportional to the reactivity of the DPP-chalcogenide precursor. [] This control stems from the delicate balance of precursor decomposition and crystal growth kinetics governed by the phosphine's reactivity.

Q2: What is the significance of the structural characterization of [Cu3WIS4(C15H17P)3] and what insights does it offer?

A2: The structural characterization of the neutral W/S/Cu cluster, [Cu3WIS4(C15H17P)3], reveals a unique half-open cubane-like skeleton. [] In this structure, this compound acts as a ligand, coordinating to one of the copper atoms. [] The copper atoms exhibit different coordination environments, impacting the cluster's overall stability and reactivity. [] Understanding these structural details is crucial for comprehending the cluster's potential applications in areas like catalysis or materials science.

Q3: How does this compound influence the luminescence properties of copper iodide clusters?

A3: this compound, when coordinated to copper(I) iodide clusters, significantly affects their luminescence properties. [] The specific arrangement of the this compound ligands around the copper iodide core influences the cluster's electronic structure, leading to variations in their emission behavior. Notably, some clusters exhibit reversible luminescence thermochromism, where the intensity of emitted light changes with temperature. [] This property arises from the presence of two different electronic transitions, one centered on the cluster and another exhibiting mixed characteristics, influenced by the ligand field. [] This thermochromic behavior holds promise for applications in temperature sensing and optical switching devices.

Q4: Can you elaborate on the application of this compound in the context of Lewis acid-base pairs and CO2 adsorption?

A4: this compound, when introduced to metalated mesoporous materials like Ti-, Al-, or Zr-SBA-15, can create solid-supported Lewis acid-base pairs. [] The phosphine acts as a Lewis base, interacting with the Lewis acidic metal centers on the material's surface. [] This interaction modifies the material's electronic properties and its affinity towards CO2. [] The strength of the Lewis acid-base pair, influenced by the choice of both the metal and the phosphine, directly correlates with the material's CO2 adsorption capacity. [] This finding highlights the potential of this compound-modified materials in carbon capture and storage applications.

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